Cas no 2138264-51-2 (2-Cyano-4,6-difluorobenzene-1-sulfonyl fluoride)

2-Cyano-4,6-difluorobenzene-1-sulfonyl fluoride is a versatile sulfonyl fluoride derivative characterized by its electron-withdrawing cyano and fluorine substituents. These functional groups enhance its reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing sulfonamide linkages in pharmaceuticals and agrochemicals. The difluorinated aromatic ring contributes to improved metabolic stability in derived compounds, while the sulfonyl fluoride moiety offers selective reactivity with nucleophiles, enabling efficient derivatization. Its structural features also facilitate applications in click chemistry and bioconjugation. The compound's stability under standard handling conditions ensures reliable performance in synthetic workflows.
2-Cyano-4,6-difluorobenzene-1-sulfonyl fluoride structure
2138264-51-2 structure
Product Name:2-Cyano-4,6-difluorobenzene-1-sulfonyl fluoride
CAS No:2138264-51-2
MF:C7H2F3NO2S
MW:221.156490802765
CID:5990202
PubChem ID:165864901
Update Time:2025-06-11

2-Cyano-4,6-difluorobenzene-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 2138264-51-2
    • EN300-728908
    • 2-cyano-4,6-difluorobenzene-1-sulfonyl fluoride
    • 2-Cyano-4,6-difluorobenzene-1-sulfonyl fluoride
    • Inchi: 1S/C7H2F3NO2S/c8-5-1-4(3-11)7(6(9)2-5)14(10,12)13/h1-2H
    • InChI Key: CBIYVDWQVVQSKR-UHFFFAOYSA-N
    • SMILES: S(C1C(=CC(=CC=1C#N)F)F)(=O)(=O)F

Computed Properties

  • Exact Mass: 220.97583397g/mol
  • Monoisotopic Mass: 220.97583397g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 66.3Ų

2-Cyano-4,6-difluorobenzene-1-sulfonyl fluoride Pricemore >>

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2-Cyano-4,6-difluorobenzene-1-sulfonyl fluoride Related Literature

Additional information on 2-Cyano-4,6-difluorobenzene-1-sulfonyl fluoride

Introduction to 2-Cyano-4,6-difluorobenzene-1-sulfonyl fluoride (CAS No. 2138264-51-2)

2-Cyano-4,6-difluorobenzene-1-sulfonyl fluoride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile chemical properties and potential applications. This compound, identified by the CAS number 2138264-51-2, belongs to the class of sulfonyl fluorides, which are widely recognized for their utility as intermediates in the synthesis of various biologically active molecules. The presence of both cyano and fluorine substituents in its molecular structure imparts unique reactivity, making it a valuable building block for further chemical modifications.

The increasing demand for innovative pharmaceutical agents has driven extensive research into sulfonyl fluoride derivatives. These compounds are particularly interesting because they can serve as key intermediates in the development of drugs targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases. The fluorine atoms in 2-Cyano-4,6-difluorobenzene-1-sulfonyl fluoride enhance the lipophilicity and metabolic stability of resulting molecules, which are critical factors in drug design.

In recent years, there has been a surge in the exploration of fluorinated heterocycles as pharmacophores. Studies have demonstrated that the introduction of fluorine atoms can modulate the pharmacokinetic and pharmacodynamic properties of drugs, leading to improved efficacy and reduced side effects. 2-Cyano-4,6-difluorobenzene-1-sulfonyl fluoride fits well within this trend, offering researchers a flexible scaffold for designing novel therapeutic agents.

The compound’s structure allows for diverse functionalization strategies, enabling the synthesis of a wide array of derivatives with tailored biological activities. For instance, the sulfonyl fluoride group can be hydrolyzed to form sulfonamides or undergo nucleophilic substitution reactions to introduce other functional moieties. This adaptability makes it particularly useful in medicinal chemistry campaigns aimed at identifying lead compounds for drug development.

Recent advancements in synthetic methodologies have further highlighted the importance of sulfonyl fluorides in drug discovery. Techniques such as transition metal-catalyzed cross-coupling reactions and photoredox catalysis have been employed to construct complex molecular architectures from simpler precursors like 2-Cyano-4,6-difluorobenzene-1-sulfonyl fluoride. These methods have opened new avenues for creating structurally diverse libraries of compounds for high-throughput screening.

The role of computational chemistry in optimizing synthetic routes cannot be overstated. Molecular modeling and density functional theory (DFT) calculations have been instrumental in predicting the reactivity and stability of intermediates such as 2-Cyano-4,6-difluorobenzene-1-sulfonyl fluoride, allowing researchers to design more efficient synthetic pathways. Such computational tools are indispensable in modern drug discovery pipelines.

In addition to its pharmaceutical applications, 2-Cyano-4,6-difluorobenzene-1-sulfonyl fluoride has shown promise in agrochemical research. Sulfonyl fluoride derivatives are known for their potent herbicidal and fungicidal activities, making them valuable components in crop protection strategies. The unique combination of cyano and fluoro groups in this compound enhances its interaction with biological targets in plants and microorganisms.

The synthesis of 2-Cyano-4,6-difluorobenzene-1-sulfonyl fluoride typically involves multi-step organic transformations starting from commercially available aromatic precursors. Key steps often include halogenation, cyanation, and sulfonylation reactions, each requiring careful optimization to ensure high yields and purity. Advances in catalytic systems have improved the efficiency of these processes, reducing both cost and environmental impact.

The safety profile of 2-Cyano-4,6-difluorobenzene-1-sulfonyl fluoride is another critical consideration in its application. While sulfonyl fluorides can exhibit reactivity that necessitates handling under controlled conditions, their overall toxicity profile is generally favorable when used appropriately in research settings. Proper storage and handling protocols must be followed to ensure worker safety and prevent degradation.

Future directions in the study of 2-Cyano-4,6-difluorobenzene-1-sulfonyl fluoride may focus on expanding its utility in green chemistry initiatives. Researchers are exploring sustainable synthetic routes that minimize waste and hazardous byproducts. Additionally, efforts are underway to develop new catalytic systems that enhance the selectivity and efficiency of reactions involving this compound.

The integration of 2-Cyano-4,6-difluorobenzene-1-sulfonyl fluoride into drug discovery platforms highlights its significance as a versatile intermediate. Its structural features enable the creation of novel molecules with potential therapeutic benefits across multiple disease areas. As research continues to uncover new applications for this compound, its importance in both academic and industrial settings is likely to grow.

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